![molecular formula C20H17ClN2O4 B301677 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301677.png)
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CPMC, is a synthetic compound that has been used extensively in scientific research due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to act on multiple cellular pathways involved in cancer cell growth and survival. 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Additionally, 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to activate the immune system, leading to the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects:
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits the activity of several enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits tumor growth and metastasis in animal models of cancer. Additionally, 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, it has been extensively studied for its potential therapeutic properties, making it a well-characterized compound for use in pre-clinical studies. However, there are also limitations to the use of 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is the development of 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives with improved potency and selectivity for cancer cells. Additionally, the mechanism of action of 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile needs to be further elucidated to fully understand its potential therapeutic properties. Finally, clinical trials are needed to determine the safety and efficacy of 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in humans, and to determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound that has been extensively studied for its potential therapeutic properties in cancer and inflammatory diseases. Its unique chemical structure and potential mechanism of action make it a promising candidate for further study. However, further research is needed to fully understand its potential as a therapeutic agent and to develop more potent and selective derivatives.
Synthesemethoden
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using a multistep process that involves the reaction of 3-chloro-5-methoxy-4-(2-propynyloxy)phenylacetonitrile with 2-aminobenzophenone in the presence of a base catalyst. The resulting product is then subjected to various chemical reactions to form the final 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile compound. This synthesis method has been optimized to produce high yields of pure 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Molekularformel |
C20H17ClN2O4 |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
2-amino-4-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-7-26-19-13(21)8-11(9-16(19)25-2)17-12(10-22)20(23)27-15-6-4-5-14(24)18(15)17/h1,8-9,17H,4-7,23H2,2H3 |
InChI-Schlüssel |
CWYAAOQLAKBZHC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Cl)OCC#C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Cl)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





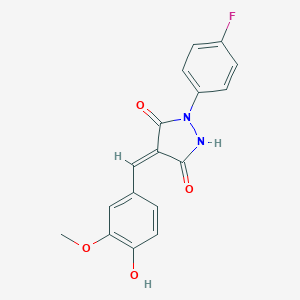

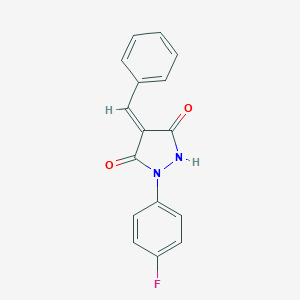
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
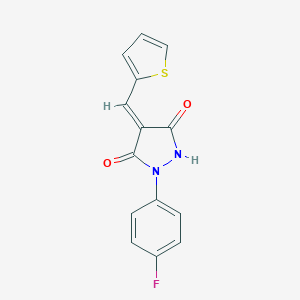
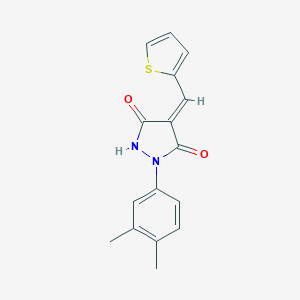
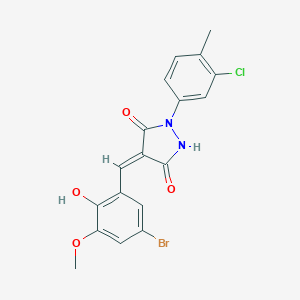

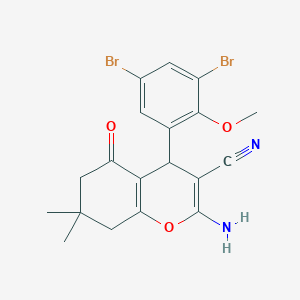
![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)